2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol

描述

Nomenclature and Identity

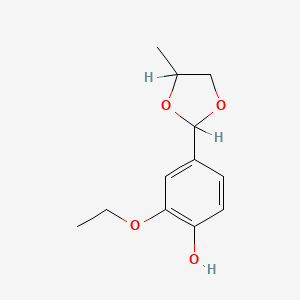

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol is systematically named according to IUPAC guidelines, reflecting its hybrid structure combining phenolic and cyclic ether moieties. The compound is identified by several synonyms, including ethyl vanillin propylene glycol acetal and FEMA 3838 , highlighting its industrial relevance in flavor chemistry. Key identifiers include:

The compound’s structural complexity arises from its phenolic core substituted with an ethoxy group and a 1,3-dioxolane ring containing a methyl group.

Historical Context and Development

The synthesis of this compound emerged in the late 20th century as part of efforts to stabilize volatile flavor compounds. Early patents, such as US3636158A , describe its role as a synthetic intermediate for pharmaceuticals and fragrances. Industrial-scale production methods were later optimized using acid-catalyzed condensation of ethyl vanillin with 1,2-propanediol, achieving yields exceeding 98%.

The compound gained prominence in the flavor industry due to its enhanced stability compared to ethyl vanillin, particularly in alkaline environments. Its adoption in food and cosmetic applications accelerated after its inclusion in the FEMA GRAS list (FEMA 3838), cementing its status as a vanillin derivative with reduced sensitivity to oxidation.

Classification within Phenolic Ethers

This compound belongs to the phenolic ether family, characterized by an ether group (-O-) bonded to an aromatic ring. Its classification is further refined by:

- Substitution Pattern : The presence of a 1,3-dioxolane ring distinguishes it from simpler phenolic ethers like anisole.

- Functional Groups : Combines a phenolic hydroxyl group, an ethoxy substituent, and a cyclic acetal.

- Hybrid Structure : Represents a bridged phenolic ether , merging aromatic and heterocyclic features.

Compared to related compounds, such as vanillin or ethylvanillin , this molecule’s acetal group imparts superior thermal stability, making it suitable for high-temperature applications.

Structural Overview and Significance

The compound’s structure comprises three critical components:

- Phenolic Ring : A benzene ring with a hydroxyl group at position 4 and an ethoxy group at position 2.

- 1,3-Dioxolane Ring : A five-membered cyclic ether fused to the phenolic ring at position 4, containing a methyl group at position 4.

- Stereoelectronic Features : The dioxolane ring adopts a chair-like conformation , stabilizing the molecule through reduced steric strain.

Key Structural Data:

The structural synergy between the phenolic and ether moieties underpins its utility in flavor encapsulation and controlled-release fragrances , where stability and slow degradation are paramount.

属性

IUPAC Name |

2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-14-11-6-9(4-5-10(11)13)12-15-7-8(2)16-12/h4-6,8,12-13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUIILQWHYHIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2OCC(O2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867662 | |

| Record name | Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a faint vanillic odour | |

| Record name | Ethyl vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1147/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

160.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1147/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.161-1.175 | |

| Record name | Ethyl vanillin propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1147/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

68527-76-4 | |

| Record name | Ethylvanillin propylene glycol acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillin propylene glycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLIN PROPYLENE GLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP1L5D6A0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

The synthesis of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol typically involves the acetalization of ethyl vanillin with propylene glycol . The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst . The reaction mixture is then purified to obtain the desired product with high purity.

化学反应分析

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Acetal Formation: The dioxolane ring can participate in acetal formation reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

This compound is known to undergo various chemical reactions, including:

- Oxidation : The phenolic group can be oxidized to form quinones.

- Reduction : The compound can be reduced to form corresponding alcohols.

- Electrophilic Substitution : Reactions can occur on the aromatic ring.

- Acetal Formation : The dioxolane ring participates in acetal formation reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Chemistry

In the field of chemistry, 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations that are useful in developing new materials.

Biology

Research has indicated that this compound possesses potential biological activities, particularly antimicrobial and antioxidant properties. The ability of the phenolic group to form hydrogen bonds with proteins and enzymes may modify their activity, making it a candidate for further biological studies.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound. Preliminary studies suggest its efficacy as a potential antimicrobial agent, which could lead to the development of new pharmaceuticals targeting bacterial infections.

Industry

The compound is also utilized in the fragrance and flavor industry due to its pleasant vanilla-like aroma. Its application extends to cosmetics and personal care products where it enhances scent profiles without causing discoloration in formulations.

Antimicrobial Activity

A notable study evaluated the antimicrobial effects of various dioxolane derivatives, including this compound. Results indicated promising antibacterial properties against several strains of bacteria, suggesting its potential role in developing new antimicrobial agents.

Fragrance Stability

Another case study focused on the stability of this compound in cosmetic formulations. The study demonstrated that when incorporated into candle wax and soap bases, this compound exhibited significantly slower discoloration compared to traditional phenolic compounds. This stability is advantageous for maintaining product quality over time.

作用机制

The mechanism of action of 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity . The dioxolane ring may also interact with biological membranes, altering their properties . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

相似化合物的比较

Structural Analogs

The primary analogs are vanillin-derived acetals, differing in substituents on the phenol ring:

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (Target) | 68527-76-4 | C₁₂H₁₆O₄ | Ethoxy (-OCH₂CH₃) at position 2 |

| 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (Vanillin PG Acetal) | 68527-74-2 | C₁₁H₁₄O₄ | Methoxy (-OCH₃) at position 2 |

| Phenol, 3-(4-methyl-1,3-dioxolan-2-yl)- | 100847-15-2 | C₁₀H₁₂O₃ | Dioxolane at position 3; no alkoxy group |

Physical and Chemical Properties

Notes:

- The ethoxy group in the target compound increases molecular weight and lipophilicity (higher LogP) compared to the methoxy analog.

- Data gaps exist for analogs, highlighting the need for further experimental characterization.

Key Findings :

- Both the target and methoxy analog are widely used in food and fragrance industries due to their stability and controlled release of vanilla-like flavors .

- The target’s ethoxy group may enhance volatility and solubility profiles compared to the methoxy variant, though direct comparative studies are lacking.

生物活性

2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities, particularly focusing on antimicrobial and antioxidant properties.

The molecular formula of this compound is with a molecular weight of 224.25 g/mol. The compound features a phenolic structure with an ethoxy group and a dioxolane ring, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 68527-76-4 |

| Purity | Specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The phenolic group can form hydrogen bonds with proteins and enzymes, potentially modifying their activity.

- Nucleophilic Interactions : The dioxolane ring can react with nucleophiles, leading to various biochemical reactions.

- Solubility Enhancement : The ethoxy group improves the compound's solubility, facilitating its interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing the compound's effectiveness against various bacteria and fungi, it was found to have notable activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | <625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | <625 |

| Candida albicans | Significant |

The compound did not show activity against certain Gram-negative bacteria such as E. coli and Klebsiella pneumoniae, indicating a selective spectrum of activity .

Antioxidant Activity

In addition to antimicrobial properties, studies have indicated that compounds similar to this compound exhibit antioxidant activities. This can be attributed to the presence of the phenolic group, which is known for its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Case Studies

A notable case study involved the synthesis and evaluation of various dioxolane derivatives, including this compound. The study highlighted the compound's promising antibacterial effects and explored modifications that could enhance its efficacy further .

Applications

Due to its biological activities, this compound has potential applications in:

- Pharmaceuticals : As a candidate for developing new antimicrobial agents.

- Cosmetics : Leveraging its pleasant aroma for use in fragrance formulations.

- Food Industry : Potential use as a natural preservative due to its antimicrobial properties.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, and how can reaction conditions be optimized?

- Methodology : Begin with a nucleophilic substitution or coupling reaction targeting the ethoxy and dioxolane groups. For example, alkylation of a phenolic precursor using ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., phase-transfer catalysts). Monitor reaction progress via TLC or HPLC .

- Characterization : Confirm purity and structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR. For crystalline derivatives, X-ray diffraction (XRD) resolves stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .

- Waste Management : Segregate organic waste containing the compound and dispose via certified hazardous waste facilities. Avoid aqueous discharge to prevent environmental contamination .

Q. How can researchers verify the compound’s stability under varying storage conditions?

- Stability Testing : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis). Monitor degradation via HPLC and quantify impurities. Store in airtight containers with desiccants at –20°C for long-term stability .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Troubleshooting : Unexpected peaks may arise from tautomerism, residual solvents, or synthetic byproducts. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

- Impurity Profiling : Employ LC-MS/MS to identify low-abundance impurities. Cross-validate with synthetic intermediates to trace contamination sources .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- DFT Studies : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinities. Dock the compound into target protein structures (e.g., enzymes) using software like AutoDock Vina to guide structural modifications .

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Validate with in vitro assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Catalyst Selection : Use asymmetric catalysis (e.g., chiral organocatalysts or metal complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

- Process Optimization : Transition from batch to flow chemistry for better heat/mass transfer. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., residence time, catalyst loading) .

Q. How can researchers assess the compound’s environmental impact and biodegradability?

- Ecotoxicology : Perform acute toxicity assays using model organisms (e.g., Daphnia magna). Measure LC₅₀ values and bioaccumulation potential (logKow) .

- Degradation Pathways : Investigate photolytic/hydrolytic degradation using LC-MS to identify breakdown products. Explore microbial degradation via soil/water microcosm studies .

Methodological Notes

- Synthetic References : Prioritize peer-reviewed journals (e.g., Journal of Structural Chemistry) over vendor-supplied data .

- Safety Compliance : Adhere to OSHA and EPA guidelines for chemical handling and disposal .

- Data Validation : Cross-check spectral data with databases like NIST Chemistry WebBook and PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。